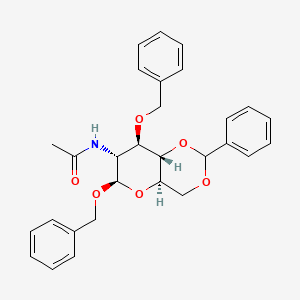
2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside (2-ABDG) is a synthetic compound that has recently been studied for its potential applications in a variety of scientific fields. 2-ABDG is a water-soluble, non-toxic molecule composed of two acetamido groups, two benzyl groups, and two deoxy-B-D-glucopyranoside groups. This compound has been studied for its ability to form stable complexes with metal ions and its potential applications in drug delivery, gene therapy, and other areas of biomedical research.
Applications De Recherche Scientifique
Enzymatic Modulation
This compound has shown remarkable aptitude in enzymatic modulation . It can interact with various enzymes in the body, potentially altering their activity. This makes it a valuable tool in studying enzyme function and could lead to the development of new drugs that target specific enzymes.
Bacterial Growth Inhibition
Another significant application of this compound is in the field of microbiology, where it has been found to inhibit bacterial growth . This could be particularly useful in the development of new antibiotics or other antimicrobial agents.
Precise Receptor Targeting
The compound has also been used for precise receptor targeting . This means it can bind to specific receptors in the body, which could be useful in the development of targeted therapies for various diseases.
Cancer Research
In the field of oncology, this compound can be used to study cancer . Its interactions with various cellular processes could provide valuable insights into the mechanisms of cancer development and progression.
Inflammation Study
The compound has applications in studying inflammation . It can help researchers understand the molecular mechanisms underlying inflammation, which could lead to the development of new anti-inflammatory drugs.
Diabetes Research
Finally, this compound can be used in diabetes research . It can help scientists understand the disease’s underlying mechanisms, potentially leading to the development of new treatments or preventive strategies.
Propriétés
IUPAC Name |
N-[(4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6/c1-20(31)30-25-27(32-17-21-11-5-2-6-12-21)26-24(19-34-28(36-26)23-15-9-4-10-16-23)35-29(25)33-18-22-13-7-3-8-14-22/h2-16,24-29H,17-19H2,1H3,(H,30,31)/t24-,25-,26-,27-,28?,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOQGCMJGSYAM-YXMKFHFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



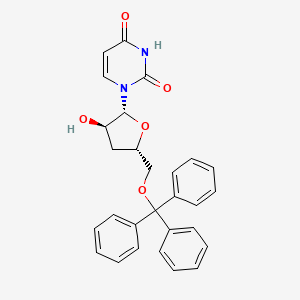
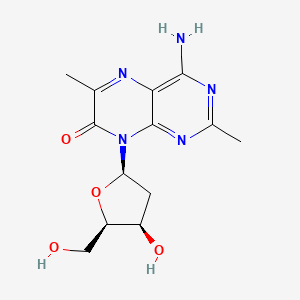
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)

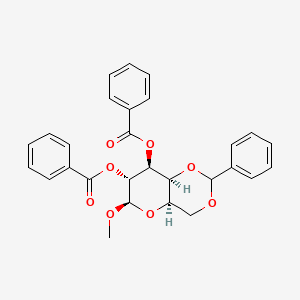
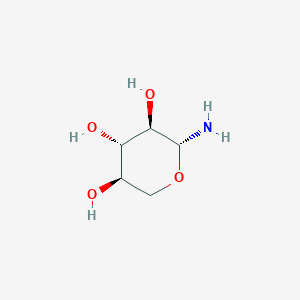
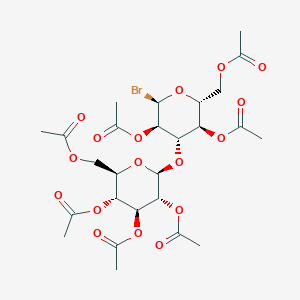
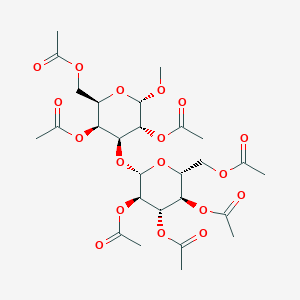
![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)
